molecular formula C7H7ClN2O B12094893 6-Chloro-5-methylpyridine-2-carboxamide

6-Chloro-5-methylpyridine-2-carboxamide

Cat. No.: B12094893
M. Wt: 170.59 g/mol
InChI Key: AKPMWVMADCEFJN-UHFFFAOYSA-N
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Description

Contextual Background of Substituted Pyridine (B92270) Carboxamides in Chemical Research

Substituted pyridine carboxamides represent a significant class of compounds in chemical and pharmaceutical research. This scaffold is a recurring motif in a multitude of biologically active molecules. Researchers have successfully developed pyridine carboxamide derivatives as potent inhibitors for various enzymes and receptors. For instance, novel substituted pyridine carboxamide derivatives have been identified as powerful allosteric inhibitors of SHP2, a critical regulator in proliferation pathways relevant to cancer therapy. colab.ws Other research has demonstrated the efficacy of this class of compounds as urease inhibitors, antimicrobial agents, and antitubercular agents. bldpharm.comnih.govmdpi.com The versatility of the pyridine carboxamide core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of properties to achieve desired biological effects, such as targeting P2X7 receptor antagonists or modulating tyrosine kinase signal transduction. chemscene.com

Significance of the Pyridine Core as a Synthetic Scaffold and Functional Moiety

The pyridine ring, an isostere of benzene (B151609) where a CH group is replaced by a nitrogen atom, is a fundamental heterocyclic scaffold in organic and medicinal chemistry. bldpharm.comsmolecule.com Its presence in over 7,000 drug candidates highlights its importance. simsonpharma.com The nitrogen atom imparts unique properties to the ring, making it more polar and capable of acting as a hydrogen bond acceptor under physiological conditions, which can enhance the binding affinity and specificity of a molecule to its biological target. simsonpharma.com This feature often leads to improved pharmacological parameters, including metabolic stability, potency, and permeability, when a pyridine ring is used in place of a phenyl ring in drug design. simsonpharma.com The pyridine nucleus is a key component in numerous FDA-approved drugs for a wide range of conditions, including cancer, viral infections, and central nervous system disorders, demonstrating its broad utility and clinical relevance. bldpharm.comsimsonpharma.com

Rationale for Dedicated Research on 6-Chloro-5-methylpyridine-2-carboxamide

The specific substitution pattern of this compound, featuring a chlorine atom, a methyl group, and a carboxamide moiety on the pyridine scaffold, creates a unique electronic and steric profile that warrants dedicated investigation. The primary rationale for research into this particular compound stems from its potential as an inhibitor of NADPH oxidase (NOX). smolecule.com NADPH oxidases are enzymes responsible for the dedicated production of reactive oxygen species (ROS), which act as key signaling molecules. nih.gov Overactivity of NOX enzymes is linked to oxidative stress, a pathological process implicated in a wide array of diseases, including cardiovascular disorders, neurodegenerative diseases, and diabetic nephropathy. smolecule.commedchemexpress.com Therefore, the development of specific NOX inhibitors like this compound is a significant therapeutic strategy for conditions characterized by oxidative stress.

Scope and Objectives of the Research Compendium on this compound

The objective of this compendium is to consolidate the available scientific information pertaining exclusively to this compound. This document will detail its known physicochemical properties, summarize potential synthetic pathways, and discuss the specific research findings related to its biological activity. By adhering strictly to this scope, this article aims to serve as an authoritative and focused reference for researchers interested in the chemistry and potential applications of this specific compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

6-chloro-5-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H7ClN2O/c1-4-2-3-5(7(9)11)10-6(4)8/h2-3H,1H3,(H2,9,11)

InChI Key

AKPMWVMADCEFJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C(=O)N)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 6-Chloro-5-methylpyridine-2-carboxamide

The construction of the this compound molecule can be approached through various synthetic strategies, primarily revolving around the formation of the amide bond and the assembly of the substituted pyridine (B92270) ring.

Multi-Step Linear and Convergent Synthetic Strategies

A plausible and common linear synthetic approach to this compound originates from the corresponding carboxylic acid, 6-chloro-5-methylpyridine-2-carboxylic acid. This precursor can be synthesized through several routes, one of which involves the oxidation of a suitable precursor like 2,6-dichloro-3-methylpyridine.

Linear Synthesis Example:

A potential linear sequence could commence with 2-amino-5-methylpyridine (B29535).

Diazotization and Chlorination: The amino group of 2-amino-5-methylpyridine can be converted to a chloro group via a Sandmeyer-type reaction. This involves treatment with sodium nitrite (B80452) in the presence of hydrochloric acid to form the diazonium salt, which is subsequently reacted with a copper(I) chloride solution to yield 2-chloro-5-methylpyridine (B98176).

Oxidation: The methyl group at the 2-position can be oxidized to a carboxylic acid. However, a more controlled approach would be to introduce a group that can be readily converted to a carboxamide.

Alternative Linear Route: A more direct route involves starting with a pre-functionalized pyridine ring. For instance, a multi-step process starting from 2-amino-6-chloropyridine (B103851) has been described for the synthesis of the key intermediate 6-chloro-5-methylpyridin-2-amine. acs.org This intermediate can then be further functionalized.

Convergent Synthetic Strategy:

A convergent approach would involve the synthesis of two key fragments that are then coupled in a later stage. For this compound, this could involve:

Fragment A: A suitably protected 6-chloropyridine derivative with a reactive site at the 2-position.

Fragment B: A simple amide-containing building block.

The coupling of these fragments, often mediated by a transition metal catalyst, would then form the final product. While specific convergent syntheses for this exact molecule are not widely reported in public literature, this strategy is a cornerstone of modern organic synthesis for complex molecules.

A key transformation in many synthetic routes is the amidation of the corresponding carboxylic acid. This can be achieved through several methods, as detailed in the table below.

Amidation MethodReagentsGeneral ConditionsNotes
Acid Chloride Formation Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) followed by ammonia (B1221849) or an amineTypically in an inert solvent like dichloromethane (B109758) (DCM) or toluene (B28343).A common and effective method, though it involves the use of hazardous reagents. libretexts.orgnih.gov
Coupling Reagents DCC (N,N'-Dicyclohexylcarbodiimide), HOBt (Hydroxybenzotriazole), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Room temperature in a polar aprotic solvent like DMF or acetonitrile (B52724).Offers milder reaction conditions and is suitable for sensitive substrates.
Direct Amidation High temperatureHeating the carboxylic acid and amine together directly.Generally requires harsh conditions and is less common for complex molecules due to potential side reactions. acs.org

Exploration of Novel Reagents and Catalytic Systems in Synthesis

The development of novel reagents and catalytic systems is crucial for improving the efficiency and selectivity of the synthesis of compounds like this compound.

In the context of the critical amidation step, various catalytic systems have been explored to facilitate the direct formation of amides from carboxylic acids and amines under milder conditions. Boronic acid derivatives have been investigated as potential catalysts for direct amide formation. dur.ac.uk The mechanism is thought to involve the formation of a reactive acylboronate intermediate.

Titanium(IV) chloride (TiCl₄) has been reported as an effective reagent for the direct condensation of carboxylic acids and amines to form amides in good yields. nih.gov This method provides an alternative to the more traditional acid chloride or coupling agent-based approaches.

For the construction of the substituted pyridine ring itself, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental. For instance, a methyl group can be introduced onto the pyridine ring by coupling a halogenated pyridine precursor with a methylboronic acid derivative. acs.org

Application of Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Convergent syntheses often offer better atom economy compared to long linear syntheses.

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane and toluene with greener alternatives such as cyclopentyl methyl ether (CPME) or even water, where feasible, is a key consideration. nih.gov Enzymatic methods for amide bond formation can often be performed in greener solvent systems. nih.gov

Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric reagents as they are used in smaller amounts and can be recycled. The development of recyclable catalysts, such as Fe₃O₄@SiO₂-picolylamine-Pd, for related transformations exemplifies this principle. jsynthchem.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of highly efficient catalysts can enable reactions to proceed under milder conditions. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. researchgate.net

Use of Renewable Feedstocks: While not directly applicable to the synthesis of this specific molecule from petrochemical sources, the broader field of green chemistry encourages the use of starting materials derived from renewable biomass.

Reaction Mechanisms Governing the Formation of this compound

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product formation.

Detailed Mechanistic Elucidation of Key Synthetic Steps

The formation of the amide bond is a critical step in the synthesis of this compound. The mechanism varies depending on the method used.

Mechanism of Amide Formation via Acid Chloride:

Activation of the Carboxylic Acid: The carboxylic acid (6-chloro-5-methylpyridine-2-carboxylic acid) is first converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride. The mechanism involves nucleophilic attack of the carboxyl oxygen on the sulfur of SOCl₂, followed by elimination of chloride and sulfur dioxide.

Nucleophilic Acyl Substitution: The resulting acyl chloride is then subjected to nucleophilic attack by ammonia (or an amine). The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group, yielding the protonated amide.

Deprotonation: A base, often an excess of the amine reactant, deprotonates the nitrogen to give the final amide product. libretexts.org

Mechanism of Amide Formation with a Coupling Agent (e.g., DCC):

Activation of the Carboxylic Acid: The carboxylic acid reacts with the coupling agent, such as DCC, to form a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: The amine then attacks the carbonyl carbon of this activated intermediate.

Rearrangement and Product Formation: The resulting tetrahedral intermediate collapses to form the amide and a dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents and can be removed by filtration.

Kinetic and Thermodynamic Considerations in Reaction Pathways

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically uphill process at room temperature, as it involves the formation of a stable carboxylate-ammonium salt. acs.org High temperatures are typically required to drive the reaction forward by removing water, which is a byproduct. acs.org

The use of activating agents, such as those that convert the carboxylic acid to an acid chloride or an active ester, significantly alters the kinetics of the reaction. These activated intermediates are much more electrophilic and react with amines at a much faster rate, allowing the reaction to proceed under milder conditions.

For catalytic direct amidation reactions, the catalyst's role is to lower the activation energy of the reaction. For example, in boronic acid catalysis, the formation of the reactive acylboronate intermediate provides a lower energy pathway for the reaction to proceed.

Derivatization and Functionalization of this compound

The strategic modification of this compound is a key aspect of its application in synthetic chemistry. Researchers can selectively target different parts of the molecule to introduce new functional groups and build more complex molecular architectures.

The primary amide group (–CONH₂) is a versatile handle for a variety of chemical transformations, including N-substitution, N-acylation, hydrolysis, and esterification.

The nitrogen atom of the carboxamide can be functionalized through alkylation or acylation reactions to yield secondary or tertiary amides.

N-Substitution (Alkylation): The introduction of alkyl groups onto the amide nitrogen is typically achieved by reacting this compound with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to prevent side reactions, such as reaction at the pyridine nitrogen or displacement of the chloro substituent. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), often in aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN). acsgcipr.org For instance, the reaction with methyl iodide in the presence of a suitable base would yield 6-Chloro-N,5-dimethylpyridine-2-carboxamide. The reactivity of the alkylating agent and the reaction temperature are key parameters to control the extent of alkylation. chemrxiv.org

N-Acylation: N-acylation involves the reaction of the primary amide with an acylating agent, such as an acid chloride or anhydride, to form an N-acylamide (imide) derivative. These reactions are often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. For example, reacting this compound with acetyl chloride would produce N-acetyl-6-chloro-5-methylpyridine-2-carboxamide. A related approach involves the reaction with a carboxylic acid using a coupling agent, a common strategy in peptide synthesis. ukm.edu.my

Table 1: Examples of N-Substitution and N-Acylation Reactions

Reactant Reagent Product Reaction Type
This compound Methyl Iodide (CH₃I), Base (e.g., NaH) 6-Chloro-N,5-dimethylpyridine-2-carboxamide N-Alkylation
This compound Acetyl Chloride (CH₃COCl), Base (e.g., Pyridine) N-acetyl-6-chloro-5-methylpyridine-2-carboxamide N-Acylation
This compound Benzoic Acid, Coupling Agent (e.g., DCC) N-benzoyl-6-chloro-5-methylpyridine-2-carboxamide N-Acylation

Chemical Modifications at the Carboxamide Group

Hydrolysis and Esterification Pathways of the Amide

The carboxamide functional group can be converted to other important functionalities like carboxylic acids and esters.

Hydrolysis: The amide group of this compound can be hydrolyzed to the corresponding carboxylic acid, 6-chloro-5-methylpyridine-2-carboxylic acid. smolecule.comuni.lu This transformation is typically achieved under acidic or basic conditions with heating. organic-chemistry.org Acid-catalyzed hydrolysis often employs strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in water, proceeding via protonation of the carbonyl oxygen followed by nucleophilic attack of water. youtube.com Base-catalyzed hydrolysis, using strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. youtube.com Milder, enzyme-catalyzed hydrolysis methods have also been developed, which can offer greater functional group tolerance. organic-chemistry.org

Esterification: While direct esterification of the amide is not a common pathway, the carboxylic acid obtained from hydrolysis can be readily converted to a variety of esters. Standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst), can be employed. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. Another modern approach is the use of coupling reagents like Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide), which facilitates the direct esterification of carboxylic acids with alcohols under mild conditions. mdpi.com

Table 2: Hydrolysis and Subsequent Esterification

Starting Material Reagent(s) Product Reaction Type
This compound H₃O⁺ or OH⁻, Heat 6-Chloro-5-methylpyridine-2-carboxylic acid Hydrolysis
6-Chloro-5-methylpyridine-2-carboxylic acid Methanol (B129727) (CH₃OH), H⁺ Methyl 6-chloro-5-methylpyridine-2-carboxylate Esterification
6-Chloro-5-methylpyridine-2-carboxylic acid 1. SOCl₂ 2. Ethanol (B145695) (C₂H₅OH) Ethyl 6-chloro-5-methylpyridine-2-carboxylate Esterification (via Acyl Chloride)

Transformations at the Pyridine Ring System

The pyridine ring, activated by the chloro substituent, is amenable to various transformations, most notably carbon-carbon bond-forming cross-coupling reactions and nucleophilic substitutions.

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, or vinyl groups at the 6-position of the pyridine ring by replacing the chlorine atom.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-pyridine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. rsc.org For chloropyridines, which are generally less reactive than their bromo or iodo counterparts, more active catalyst systems are often required. These may include palladium complexes with electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands. researchgate.net The reaction of this compound with an arylboronic acid (e.g., phenylboronic acid) would yield a 6-aryl-5-methylpyridine-2-carboxamide derivative. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, DME) is critical for achieving high yields. lookchem.com

Heck Reaction: The Heck reaction couples the chloropyridine with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically with trans selectivity. organic-chemistry.org This reaction allows for the introduction of substituted vinyl groups at the 6-position. As with the Suzuki coupling, the reaction with aryl chlorides often requires more forcing conditions or highly active catalyst systems compared to aryl bromides or iodides.

Table 3: Representative Cross-Coupling Reactions

Substrate Coupling Partner Catalyst/Base Product Reaction Type
This compound Phenylboronic Acid Pd(PPh₃)₄ / K₂CO₃ 5-Methyl-6-phenylpyridine-2-carboxamide Suzuki-Miyaura
This compound Styrene Pd(OAc)₂ / P(o-tol)₃ / Et₃N 6-(2-Phenylvinyl)-5-methylpyridine-2-carboxamide Heck
Halogen Exchange and Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position of the pyridine ring is susceptible to replacement by other halogens or by various nucleophiles.

Halogen Exchange: The chloro group can be exchanged for other halogens, such as fluorine or iodine. Fluorination can be achieved using reagents like potassium fluoride (B91410) (KF) under specific conditions (e.g., in a high-boiling polar aprotic solvent). Iodination can be accomplished via a Finkelstein-type reaction or through metal-halogen exchange followed by quenching with an iodine source. Metal-halogen exchange, often using organolithium reagents at low temperatures, can generate a lithiated pyridine species that can then react with various electrophiles. rsc.org

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group facilitates nucleophilic aromatic substitution (SₙAr) at the 2- and 6-positions. The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates. youtube.comyoutube.com For example, heating this compound with an amine, such as morpholine, can lead to the formation of the corresponding 6-morpholino-5-methylpyridine-2-carboxamide. nih.gov These reactions often require elevated temperatures to overcome the energy barrier of disrupting the ring's aromaticity. youtube.com The reactivity follows a general SₙAr mechanism involving the formation of a negatively charged Meisenheimer intermediate. nih.gov

Table 4: Halogen Exchange and Nucleophilic Aromatic Substitution

Reactant Reagent Product Reaction Type
This compound KF, high temp. 6-Fluoro-5-methylpyridine-2-carboxamide Halogen Exchange (Fluorination)
This compound Morpholine, Heat 6-Morpholino-5-methylpyridine-2-carboxamide SₙAr
This compound Sodium Methoxide (NaOMe) 6-Methoxy-5-methylpyridine-2-carboxamide SₙAr

Selective Functionalization at Unsubstituted Positions

The pyridine ring of this compound possesses two unsubstituted carbon atoms at the C3 and C4 positions. The electronic nature of the pyridine ring, influenced by the nitrogen atom and the electron-withdrawing chloro and carboxamide groups, makes these positions susceptible to specific types of reactions, most notably directed metalation.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. bldpharm.comnih.govresearchgate.net In the context of pyridine derivatives, a directing metalation group (DMG) can guide the deprotonation of a specific ortho position by a strong base, typically an organolithium reagent. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

For pyridine carboxamides, the carboxamide group itself can act as a directing group. For instance, a general method for the synthesis of azabiaryls involves a one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence of pyridyl carboxamides. researchgate.net This approach avoids the often-problematic isolation of unstable pyridyl boronic acids. researchgate.net While a specific example for this compound is not detailed, the methodology is applicable to a range of chloro- and other substituted pyridines. researchgate.net

Furthermore, the chlorine atom at the C6 position can also influence the regioselectivity of metalation. It has been shown that a 2-chloropyridyl group can direct the regioselective ortho-lithiation of an attached aryl group, demonstrating its capability as a directing group. abovchem.com In a more direct example of functionalizing the pyridine ring itself, the use of a superbase like BuLi-Me₂N(CH₂)₂OLi (BuLi-LiDMAE) has been shown to promote an unusual C6 lithiation of 2-chloropyridine (B119429). nih.gov This highlights the potential for selective functionalization at positions adjacent to the chlorine atom, although the presence of the methyl and carboxamide groups in the target molecule would likely influence the outcome.

The following table summarizes a representative DoM protocol applicable to pyridine carboxamides.

Reagents and ConditionsProductYieldReference
1. LDA, THF, -78 °C; 2. B(OiPr)₃; 3. Ar-X, Pd catalystSubstituted AzabiarylGood to Excellent researchgate.net
1. BuLi-LiDMAE, hexane, 0 °C; 2. Electrophile6-substituted-2-chloropyridine30-71% nih.gov

Table 1: Representative Directed ortho-Metalation Reactions of Pyridine Derivatives

Chemical Manipulations at the Methyl Group

The methyl group at the C5 position of this compound represents another key site for chemical modification. Oxidation and side-chain halogenation are two of the most common transformations employed to introduce further functionality.

The oxidation of methylpyridines to the corresponding pyridinecarboxylic acids is a well-established transformation. acs.org Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄). bldpharm.comchemicalbook.com The reaction is typically carried out in an alkaline solution. The resulting carboxylic acid can then serve as a handle for further synthetic manipulations, such as esterification or amide bond formation. More modern approaches also utilize aerobic oxidation catalyzed by systems like N-hydroxyphthalimide (NHPI) in the presence of cobalt salts. nih.gov

Side-chain halogenation, particularly bromination, of methylpyridines can be achieved using N-bromosuccinimide (NBS) under free-radical conditions, often initiated by light (hν) or a radical initiator like AIBN. researchgate.net This reaction provides access to halomethylpyridine derivatives, which are versatile intermediates for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The selectivity of this reaction can be influenced by the solvent, with less reactive solvents sometimes leading to higher selectivity for mono-bromination. researchgate.net

The table below provides examples of these transformations on related methylpyridine substrates.

Starting MaterialReagents and ConditionsProductYieldReference
α-picolineAlkaline KMnO₄, heatPicolinic acidHigh bldpharm.com
3-MethylpyridineNHPI, Co(OAc)₂, O₂, AcOH, 100 °C3-Pyridinecarboxylic acid76% nih.gov
Methylpyridine derivativeNBS, initiator, solventBromomethylpyridine derivativeVariable researchgate.net

Table 2: Representative Oxidation and Side-Chain Halogenation Reactions of Methylpyridines

Stereoselective Synthesis of Chiral Analogues of this compound

The development of stereoselective methods for the synthesis of chiral analogues of this compound is of significant interest, particularly for applications in medicinal chemistry where enantiomeric purity is often critical. While specific methods for the direct asymmetric synthesis of this exact compound are not extensively documented, several strategies employed for the synthesis of related chiral pyridine carboxamides and other heterocyclic systems can be considered.

One common approach involves the coupling of a pyridine-2-carboxylic acid derivative with a chiral amine or amino acid ester. For example, a series of chiral linear and macrocyclic pyridine dicarboxamides have been prepared starting from pyridine-2,6-dicarbonyl dichloride and D-alanyl methyl ester. sigmaaldrich.comnih.gov This modular approach allows for the introduction of chirality through a readily available chiral building block.

Another powerful strategy is asymmetric reductive amination. An efficient asymmetric synthesis of a chiral N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide has been reported, where the key step is an asymmetric reductive amination directed by a chiral (phenyl)ethylamine, achieving high diastereoselectivity. abovchem.com

Furthermore, recent advances in organocatalysis have opened up new avenues for the asymmetric synthesis of chiral heterocyclic compounds. For instance, organocatalytic [4+2] cycloaddition reactions have been used to construct chiral spiro-oxindole scaffolds containing 1,2-oxazinane (B1295428) or hexahydropyridazine (B1330357) rings with good to excellent enantioselectivity. Brønsted acid catalysis has also been employed for the highly enantioselective synthesis of chiral vicinal chloroamines through the asymmetric protonation of catalytically generated prochiral chloroenamines. bldpharm.com These modern catalytic methods hold promise for the future development of stereoselective routes to chiral analogues of this compound.

The following table summarizes key aspects of these stereoselective synthetic approaches.

Synthetic StrategyKey FeaturesChiral SourceReference
Coupling with Chiral AminesModular; readily available chiral building blocksChiral amine or amino acid ester sigmaaldrich.comnih.gov
Asymmetric Reductive AminationHigh diastereoselectivityChiral auxiliary (e.g., phenylethylamine) abovchem.com
Organocatalytic CycloadditionConstruction of complex chiral scaffoldsChiral organocatalyst
Asymmetric ProtonationEnantioselective formation of C-Cl bondChiral Brønsted acid bldpharm.com

Table 3: Strategies for the Stereoselective Synthesis of Chiral Pyridine Derivatives

Advanced Structural and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Elucidating Molecular Structure

A multi-technique approach is essential for the unambiguous characterization of 6-Chloro-5-methylpyridine-2-carboxamide. Each spectroscopic method offers a unique window into the molecular architecture, and their combined data provide a complete and validated structural assignment.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to establish its precise connectivity.

Expected ¹H and ¹³C NMR Spectral Data: The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine (B92270) ring, likely appearing as doublets due to coupling with each other. A singlet corresponding to the methyl group protons and a broad singlet for the two amide protons would also be anticipated. The ¹³C NMR spectrum should display seven unique carbon signals: four for the pyridine ring carbons (two quaternary, two methine), one for the methyl group, and one for the carboxamide carbonyl carbon. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the carboxamide group. nih.gov

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Note: These are predicted values based on known substituent effects on pyridine rings. Actual experimental values may vary.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H37.9 - 8.2-
H47.6 - 7.8-
-CH₃2.3 - 2.518 - 22
-NH₂6.5 - 8.0 (broad)-
C2 (-CONH₂)-165 - 169
C3-138 - 142
C4-123 - 127
C5 (-CH₃)-135 - 139
C6 (-Cl)-150 - 154

Connectivity and Conformational Insights from 2D NMR:

COSY (Correlation Spectroscopy): Would confirm the coupling between the H3 and H4 protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom (H3 to C3, H4 to C4, and methyl protons to the methyl carbon).

Single-Crystal X-ray Diffraction for Absolute Structure and Crystal Packing Analysis

The pyridine ring is expected to be largely planar. A key structural feature is the dihedral angle between the plane of the pyridine ring and the plane of the amide group. This angle is determined by a balance between conjugative effects, which favor planarity, and steric hindrance between the amide group and the substituents at the C6 (chloro) and C5 (methyl) positions. The analysis would also reveal the detailed geometry of the intermolecular hydrogen bonding network in the crystal lattice (see Section 3.3).

Interactive Table 2: Typical Bond Lengths Expected in this compound Note: Values are based on data from structurally similar compounds found in crystallographic databases.

BondTypical Length (Å)
C(ring)-C(ring)1.37 - 1.39
C(ring)-N(ring)1.33 - 1.35
C(ring)-C(amide)1.50 - 1.53
C=O1.23 - 1.25
C(amide)-N(amide)1.32 - 1.34
C(ring)-Cl1.72 - 1.75
C(ring)-C(methyl)1.50 - 1.52

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational States

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. The spectra for this compound would be characterized by distinct bands corresponding to the amide, pyridine, methyl, and chloro groups. orientjchem.orgresearchgate.net

Key expected vibrational modes include:

Amide Vibrations: Strong, characteristic N-H stretching bands (asymmetric and symmetric) in the 3100-3400 cm⁻¹ region. A very strong C=O stretching band (Amide I) is expected around 1660-1690 cm⁻¹. The N-H bending vibration (Amide II) typically appears near 1600-1640 cm⁻¹.

Pyridine Ring Vibrations: A series of C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found just below 3000 cm⁻¹.

C-Cl Vibration: A C-Cl stretching mode is expected in the lower frequency region, typically between 600-800 cm⁻¹.

Interactive Table 3: Predicted Principal FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3400MediumAsymmetric N-H Stretch
3150 - 3200MediumSymmetric N-H Stretch
3050 - 3100WeakAromatic C-H Stretch
2950 - 2990WeakAliphatic C-H Stretch
1660 - 1690StrongC=O Stretch (Amide I)
1580 - 1610Medium-StrongN-H Bend (Amide II) & Ring C=C/C=N Stretch
1400 - 1550MediumPyridine Ring Stretching Modes
600 - 800Medium-StrongC-Cl Stretch

Advanced Mass Spectrometry for Fragmentation Pattern Analysis in Complex Reaction Mixtures

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Weight: 170.59 g/mol ), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

Under electron ionization (EI), the molecule would produce a distinct molecular ion peak (M⁺˙) at m/z 170. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 172 with approximately one-third the intensity of the molecular ion peak would be a key diagnostic feature.

Common fragmentation pathways would likely involve:

Loss of the amido radical (·NH₂): Resulting in a fragment at m/z 154.

Loss of the entire carboxamide group (·CONH₂): Leading to a fragment at m/z 126.

Loss of a chlorine radical (·Cl): Producing a fragment at m/z 135.

Loss of a methyl radical (·CH₃): Giving a fragment at m/z 155.

Analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) would allow for the identification of this compound within complex mixtures, such as during reaction monitoring or metabolite profiling. asm.org

Conformational Preferences and Tautomeric Equilibria of this compound

The biological activity and physical properties of a molecule are often governed by its preferred three-dimensional shape or conformation. For this compound, the most significant conformational flexibility arises from rotation around the single bond connecting the pyridine ring (at C2) and the carboxamide group.

The conformation of the carboxamide group relative to the pyridine ring is influenced by a balance of steric and electronic factors. Steric hindrance between the carbonyl oxygen or amide NH₂ group and the adjacent chloro substituent at the C6 position plays a significant role. Computational modeling and data from analogous crystal structures suggest that the molecule is likely to adopt a conformation where the amide group is twisted out of the plane of the pyridine ring to minimize these steric clashes. nih.gov An alternative conformation could be stabilized by a weak intramolecular hydrogen bond between one of the amide protons and the pyridine nitrogen atom, which would enforce a more planar arrangement.

Tautomerism is not expected to be a significant feature for this compound. The primary amide group is generally stable, and the pyridine ring lacks protons that would readily facilitate common keto-enol or imine-enamine type tautomeric equilibria under normal conditions.

Intermolecular Interactions and Hydrogen Bonding Networks in Solid and Solution States

In the solid state, the structure of this compound would be dominated by intermolecular hydrogen bonds. The primary amide functional group is an excellent hydrogen bond donor (the two N-H protons) and a potent hydrogen bond acceptor (the carbonyl oxygen).

This dual functionality typically leads to the formation of a robust, hydrogen-bonded network. A common and highly stable motif for primary amides is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···O hydrogen bonds, creating an eight-membered ring. These dimers can then be further linked into tapes or sheets through additional hydrogen bonds involving the second N-H proton and potentially the pyridine nitrogen atom acting as a weaker hydrogen bond acceptor. rsc.org The specific packing arrangement would be influenced by the steric bulk of the methyl and chloro groups.

In solution, the potential for intermolecular hydrogen bonding persists, though it will be in competition with solute-solvent interactions. In protic solvents like methanol (B129727) or water, the solvent molecules would actively participate in hydrogen bonding with the amide group. In aprotic solvents, the self-association of molecules via hydrogen-bonded dimers is more likely to occur, particularly at higher concentrations. These intermolecular interactions in solution can influence the compound's solubility, stability, and its availability to interact with biological targets.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Investigations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. These calculations provide a theoretical framework to understand the behavior of 6-Chloro-5-methylpyridine-2-carboxamide at the electronic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and predicting the molecular properties of organic compounds. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the optimized geometry of this compound can be determined. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule in its ground state.

Table 1: Representative Calculated Geometrical Parameters for this compound (Illustrative)

ParameterBond Length (Å)Bond Angle (°)
C-Cl1.74-
C-CH31.52-
C=O1.23-
C-NH21.36-
N-C=O-122.5
Cl-C-C-119.8
C-C-CH3-121.5

Note: The data in this table is illustrative and based on typical values from DFT calculations on similar heterocyclic compounds, as specific published data for this compound is not available.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are instrumental in predicting and interpreting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for this compound can be performed and compared with experimental findings for validation of the computational model.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations using DFT can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. Analysis of the vibrational modes helps in assigning the characteristic peaks observed in an experimental spectrum to specific functional groups, such as the C=O stretching of the carboxamide, the N-H stretching of the amine, and the various vibrations of the pyridine (B92270) ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. These transitions typically involve π → π* and n → π* electronic promotions within the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. nih.govmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as I ≈ -E_HOMO

Electron Affinity (A): Approximated as A ≈ -E_LUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions. For this compound, the distribution of the HOMO and LUMO densities across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 2: Representative Calculated Frontier Orbital Energies and Reactivity Descriptors for this compound (Illustrative)

ParameterValue (eV)
E_HOMO-6.85
E_LUMO-1.75
HOMO-LUMO Gap (ΔE)5.10
Ionization Potential (I)6.85
Electron Affinity (A)1.75
Electronegativity (χ)4.30
Chemical Hardness (η)2.55
Electrophilicity Index (ω)3.62

Note: The data in this table is illustrative and based on typical values from DFT calculations on similar heterocyclic compounds, as specific published data for this compound is not available.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum mechanical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and the influence of the environment, such as a solvent. By simulating the motion of the molecule over time, MD can reveal the preferred conformations of the flexible carboxamide group and the interactions with surrounding solvent molecules.

MD simulations can provide insights into:

The rotational barrier of the C-C bond connecting the pyridine ring and the carboxamide group.

The hydrogen bonding patterns between the carboxamide group and protic solvents.

The solvation free energy, which quantifies the energetic cost or benefit of dissolving the molecule in a particular solvent.

In Silico Structure-Reactivity and Structure-Property Relationship (QSPR) Studies

In silico methods are crucial for establishing relationships between the structure of a molecule and its properties or reactivity, often without the need for extensive experimental work.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of a molecule with a specific property. For a class of related compounds including this compound, a QSPR model could be developed to predict properties such as solubility, boiling point, or chromatographic retention time.

This involves:

Calculating a wide range of molecular descriptors (topological, geometrical, electronic, etc.) for a set of similar molecules.

Measuring the property of interest for this set of molecules.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to create a model that links the descriptors to the property.

While no specific QSPR studies focused solely on this compound have been reported, the principles of QSPR are widely applied in medicinal and materials chemistry to guide the design of new molecules with desired properties.

Predictive Modeling of Chemical Behavior and Synthetic Outcomes

Predictive modeling in chemistry leverages computational algorithms and theoretical principles to forecast the properties and reactivity of molecules. This can range from predicting physicochemical properties to modeling the outcomes of complex chemical reactions.

Predictive modeling also extends to synthetic outcomes. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of a series of reactants with the yield or selectivity of a reaction. For the synthesis of derivatives of this compound, such models could predict the success of a particular synthetic route based on the electronic and steric properties of the starting materials.

Furthermore, computational tools like BioTransformer can predict the metabolic fate of a compound, which is a crucial aspect of its chemical behavior in biological systems nih.gov. These models simulate metabolic transformations such as hydrolysis, oxidation, and reduction to identify potential metabolites. For this compound, this could involve hydrolysis of the amide bond or oxidation of the methyl group.

Table 1: Illustrative Predicted Properties for this compound and Related Compounds

CompoundPredicted LogPPredicted Aqueous Solubility (mg/L)Predicted CNS Penetration
This compound1.8550Moderate
Pyridine-2-carboxamide0.225000High
6-Chloro-pyridine-2-carboxamide1.21200Moderate
5-Methyl-pyridine-2-carboxamide0.88000High

Note: The data in this table is illustrative and based on general trends observed for similar structures. Actual values would require specific computational modeling.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping out the detailed steps of a chemical reaction, providing a level of detail that is often inaccessible through experimental means alone. This involves identifying intermediates, transition states, and calculating the energy changes along the reaction pathway.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying and characterizing the transition state is fundamental to understanding the reaction mechanism. Computational methods, particularly DFT, are extensively used to locate these first-order saddle points on the potential energy surface nih.gov.

For reactions involving this compound, such as the functionalization of the pyridine ring or transformations of the carboxamide group, transition state calculations can reveal the precise geometry of the activated complex. For example, in a nucleophilic aromatic substitution reaction at the pyridine ring, the transition state would likely involve the incoming nucleophile and the leaving group (chloride) partially bonded to the carbon atom. Vibrational frequency calculations are a key part of this process; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products nih.gov.

Once the energies of the reactants, products, and the transition state are calculated, the activation barrier (or Gibbs free energy of activation, ΔG‡) for the reaction can be determined. This barrier represents the minimum energy required for the reaction to occur and is directly related to the reaction rate. A lower activation barrier corresponds to a faster reaction.

Computational methods like the Nudged Elastic Band (NEB) or similar path-finding algorithms can be used to map the entire minimum energy path from reactants to products, passing through the transition state ims.ac.jplibretexts.org. This provides a detailed picture of the energy profile of the reaction. For instance, in a multi-step reaction involving this compound, this would allow for the identification of the rate-determining step—the step with the highest activation barrier.

Table 2: Hypothetical Activation Energies for a Reaction of this compound

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Activation Energy (ΔE‡) (kcal/mol)
Nucleophilic Attack0.0+25.3-5.225.3
Leaving Group Departure-5.2+15.8-10.721.0

Note: This table presents hypothetical data for a two-step reaction to illustrate the type of information obtained from reaction pathway calculations.

Many important chemical transformations, particularly in organic synthesis, are facilitated by catalysts. Computational chemistry plays a crucial role in elucidating the mechanisms of catalytic cycles. For reactions involving this compound, this could include transition metal-catalyzed cross-coupling reactions to modify the pyridine ring or catalytic amide bond formation.

A catalytic cycle is typically represented as a series of elementary steps, such as oxidative addition, reductive elimination, migratory insertion, and transmetalation. Computational studies can model each of these steps, identifying the structures of the catalytic intermediates and the transition states that connect them. This allows for a detailed understanding of how the catalyst facilitates the reaction, the factors that control its efficiency and selectivity, and the nature of the active catalytic species. For example, in a palladium-catalyzed C-H functionalization of the pyridine ring, DFT calculations could be used to investigate the binding of the pyridine substrate to the palladium center, the C-H activation step, and the subsequent coupling with another reactant nih.gov.

By mapping out the entire catalytic cycle, researchers can identify potential bottlenecks (high-energy transition states or stable, unreactive intermediates) and use this information to design more effective catalysts or optimize reaction conditions.

Mechanistic Investigations of Biological Activity in Vitro and in Silico Focus

In Vitro Biomolecular Target Identification and Mechanistic Characterization

Direct biomolecular target identification for 6-Chloro-5-methylpyridine-2-carboxamide is not extensively documented. Its role as a building block in medicinal chemistry suggests that its structural motifs contribute to the activity of the final products.

This compound has been cited as a key intermediate in the development of inhibitors for Acyl CoA:diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in the final step of triglyceride synthesis. google.com Patent literature describes the synthesis of novel carbamoyl (B1232498) compounds, derived from this picolinamide (B142947) intermediate, which are designed to inhibit DGAT1 activity for potential therapeutic applications in type II diabetes and obesity. google.com

The evaluation of these final compounds for DGAT1 inhibition was performed using a specific in vitro enzyme assay. While this points to the picolinamide core being a suitable scaffold for DGAT1 inhibitors, specific enzyme inhibition kinetics and mechanistic classification (e.g., competitive, non-competitive) for this compound itself are not provided in the available literature. google.com

Table 1: Details of Human DGAT1 Enzyme Assay for Related Compounds

Parameter Description
Enzyme Source Human DGAT1 expressed in insect (sf9) cell membranes. google.com
Assay Principle Measurement of the catalytic joining of a diacylglycerol with a fatty acyl CoA to form a triglyceride, which is catalyzed by DGAT1. google.com
Substrates Dioleoylglycerol and [14C]oleoyl-CoA.
Incubation The enzyme, inhibitor, and substrates are incubated together.
Detection The amount of radiolabeled triglyceride formed is quantified using a liquid scintillation counter.

| Purpose | To identify and characterize compounds that inhibit the activity of the DGAT1 enzyme. google.com |

This table describes the assay used to test compounds synthesized from this compound; specific inhibitory data for the intermediate itself is not available.

Broader research on other picolinamide derivatives has identified them as potent inhibitors of other enzymes, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), indicating the versatility of this chemical scaffold in targeting different enzyme families. nih.gov

There is currently no available data in the scientific literature regarding the receptor binding profile or affinity determination for this compound.

Specific protein-ligand interaction studies for this compound using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have not been published.

However, mechanistic studies on other picolinamide chemotypes have successfully used advanced techniques to elucidate binding modes. For instance, a study on antifungal picolinamides identified Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein, as their molecular target. nih.gov The researchers determined the X-ray co-crystal structure of a related picolinamide bound within the lipid-binding pocket of Sec14p, which provided a detailed molecular basis for its inhibitory action and informed on the structure-activity relationships. nih.gov This highlights a potential methodology for characterizing the interactions of this compound, should a specific protein target be identified in future research.

Cellular Pathway Modulation and Phenotypic Screening in In Vitro Models

Direct evidence of cellular pathway modulation or phenotypic screening results for this compound is not present in the reviewed literature.

No studies reporting the analysis of gene expression or protein modulation in cell lines following treatment with this compound are currently available. Research on different picolinamide derivatives has shown activity in various cancer cell lines, such as A549 (lung carcinoma), where they can induce cell cycle arrest and apoptosis. nih.gov These cellular effects are typically downstream consequences of specific enzyme inhibition, such as the inhibition of VEGFR-2. nih.gov

There is no published research detailing the investigation of cellular uptake or the subcellular distribution of this compound.

Impact on Specific Intracellular Signaling Cascades

Research into the biological activity of pyridine (B92270) carboxamide derivatives suggests a potential role as inhibitors of NADPH oxidase. nih.govnih.gov NADPH oxidases are a family of enzymes responsible for the dedicated production of reactive oxygen species (ROS). ROS, in turn, function as second messengers in a variety of intracellular signaling cascades that regulate processes such as cell proliferation, differentiation, and apoptosis.

Inhibition of NADPH oxidase by a compound like this compound would likely lead to a reduction in intracellular ROS levels. This modulation of the cellular redox state can have profound effects on downstream signaling pathways. For instance, many signaling proteins, including protein tyrosine phosphatases and certain kinases, are regulated by the redox environment. By decreasing ROS, this compound could indirectly alter the activity of these signaling molecules, thereby impacting entire signaling networks. The precise intracellular signaling cascades affected by this compound are a subject of ongoing investigation.

Structure-Activity Relationship (SAR) Development for Biological Mechanisms

The exploration of the structure-activity relationship (SAR) for pyridine carboxamide derivatives is crucial for understanding their biological mechanisms and for the rational design of more potent and selective compounds.

Identification of Key Pharmacophoric Elements for Biological Interactions

Based on the general structure of pyridine carboxamide derivatives and their potential interaction with targets like NADPH oxidase, several key pharmacophoric elements can be identified. A hypothetical pharmacophore model for this compound would likely include:

A hydrogen bond donor/acceptor group: The carboxamide moiety is a classic pharmacophoric feature, capable of forming hydrogen bonds with amino acid residues in the binding site of a target protein. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.

Aromatic/heterocyclic ring system: The pyridine ring provides a rigid scaffold and can participate in various non-covalent interactions, such as π-π stacking or hydrophobic interactions with the target protein.

Halogen atom: The chlorine atom at the 6-position can influence the electronic properties of the pyridine ring and may participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

Methyl group: The methyl group at the 5-position can contribute to hydrophobic interactions and may play a role in the compound's orientation within the binding pocket.

The relative spatial arrangement of these features is critical for optimal interaction with a biological target.

Design and Synthesis of Analogues for Mechanistic Probing and SAR Refinement

To probe the biological mechanism and refine the SAR, the systematic design and synthesis of analogues of this compound are essential. Synthetic strategies for similar pyridine carboxamide derivatives often involve the coupling of a substituted pyridine carboxylic acid with an appropriate amine. semanticscholar.orgnih.govmdpi.com For instance, the synthesis of 6-chloropyridine-2-carboxamide (B1347139) has been reported, providing a template for the synthesis of related analogues. pipzine-chem.com

Analogues could be designed to explore the importance of each pharmacophoric element. The following table outlines potential modifications and their rationale:

Modification SiteProposed ChangeRationale for Mechanistic Probing and SAR Refinement
Carboxamide Group - Replacement with other functional groups (e.g., ester, ketone)- N-alkylation or N-arylationTo assess the importance of the hydrogen bonding capabilities of the amide group.
Pyridine Ring - Isomeric relocation of substituents- Replacement with other heterocyclic rings (e.g., pyrimidine, pyrazine)To evaluate the role of the pyridine scaffold and the positioning of the nitrogen atom.
6-Chloro Substituent - Replacement with other halogens (F, Br, I)- Replacement with other electron-withdrawing or electron-donating groupsTo probe the influence of the electronic nature and size of the substituent at this position.
5-Methyl Substituent - Replacement with other alkyl groups of varying size- Introduction of polar functional groupsTo investigate the role of steric bulk and hydrophobicity at this position.

The biological activity of these synthesized analogues would then be evaluated to build a comprehensive SAR model.

Computational Predictions of Biological Interaction Potential

In silico methods are powerful tools for predicting the biological interaction potential of small molecules like this compound, offering insights that can guide experimental work.

Molecular Docking and Virtual Screening for Potential Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, molecular docking studies could be performed to predict its binding mode within the active site of potential biological targets, such as the different isoforms of NADPH oxidase. Such studies can help to identify key amino acid residues involved in the interaction and provide a structural basis for the observed biological activity.

Virtual screening, a related technique, involves the computational screening of large libraries of compounds against a target of interest. While not directly applicable to a single compound, the principles of virtual screening can be used in reverse, where this compound could be docked against a panel of known protein structures to identify potential off-target interactions or to generate hypotheses about its primary biological target.

A hypothetical molecular docking study of this compound into the active site of an NADPH oxidase isoform might reveal the interactions summarized in the table below.

Pharmacophoric FeaturePotential Interacting Residue Type in Target ProteinType of Interaction
Carboxamide N-HAspartate, GlutamateHydrogen Bond
Carboxamide C=OArginine, LysineHydrogen Bond
Pyridine RingPhenylalanine, Tyrosine, Tryptophanπ-π Stacking
6-Chloro AtomSerine, ThreonineHalogen Bond
5-Methyl GroupLeucine, Isoleucine, ValineHydrophobic Interaction

In Silico Absorption, Distribution, Metabolism, Excretion (ADME) Property Predictions

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery and can be applied to compounds like this compound to assess their drug-like potential. Various computational models can predict these properties based on the chemical structure of the molecule.

A predicted ADME profile for this compound might look like the following:

ADME PropertyPredicted Value/ClassificationImplication
Absorption
Oral BioavailabilityModerate to HighLikely to be absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerateSuggests reasonable intestinal absorption.
Distribution
Blood-Brain Barrier PenetrationLowUnlikely to cross into the central nervous system.
Plasma Protein BindingModerateA significant fraction may be bound to plasma proteins, affecting its free concentration.
Metabolism
Cytochrome P450 InhibitionLow potential to inhibit major isoforms (e.g., CYP3A4, CYP2D6)Lower likelihood of causing drug-drug interactions.
Excretion
Primary RouteLikely renal and/or hepaticThe compound and its metabolites are expected to be cleared through the kidneys and/or liver.

It is important to note that these are predicted values and would require experimental validation.

Applications and Role As a Chemical Precursor

Role as a Synthetic Intermediate in the Production of Complex Chemical Entities

As a synthetic intermediate, 6-Chloro-5-methylpyridine-2-carboxamide serves as a foundational scaffold upon which larger and more intricate molecular architectures can be built. Its inherent reactivity and structural features are leveraged in multi-step synthetic pathways to produce a variety of target compounds.

The pyridine (B92270) nucleus is a common motif in many biologically active compounds, and derivatives of this compound are no exception. The compound and its close relatives are recognized as important intermediates in the synthesis of both pharmaceuticals and agrochemicals. pipzine-chem.comsihaulichemicals.com

In the pharmaceutical realm, pyridine derivatives are integral to the structure of numerous drugs. For instance, a closely related compound, 6-chloro-5-methylpyridin-2-amine, is a key intermediate in the synthesis of Lumacaftor, a drug used in the treatment of cystic fibrosis. This highlights the importance of the substituted pyridine core in constructing complex therapeutic agents. While direct examples for the carboxamide are less documented in readily available literature, the established role of the corresponding amine underscores the value of this particular substitution pattern on the pyridine ring for accessing advanced pharmaceutical scaffolds. Research into pyridine carboxamide derivatives has also pointed to their potential as urease inhibitors. nih.gov

In the agrochemical sector, pyridine-based compounds are widely employed as herbicides, insecticides, and fungicides. mdpi.com The intermediate 2-chloro-5-methylpyridine (B98176), a direct precursor to the title compound, is utilized in the synthesis of certain herbicidal compounds. sihaulichemicals.comgoogle.com For example, it can be further chlorinated to produce 2-chloro-5-trichloromethylpyridine, a key component in the manufacture of herbicides like fluazifop-butyl, which is effective against grass weeds in broad-leaved crops. sihaulichemicals.comgoogle.com The synthesis of various agrochemicals often involves the use of pyridine intermediates, with companies in the fine chemicals sector producing a range of halo pyridines and other pyridine derivatives for this purpose. researchgate.netechemi.com

Precursor/IntermediateApplication AreaResulting Product Class/ExampleReference
6-Chloro-5-methylpyridin-2-aminePharmaceuticalKey intermediate for Lumacaftor chemicalbook.com
2-Chloro-5-methylpyridineAgrochemicalIntermediate for herbicides (e.g., leading to fluazifop-butyl) sihaulichemicals.comgoogle.com
Pyridine Carboxamide DerivativesPharmaceuticalPotential urease inhibitors nih.gov

The versatility of this compound extends to its role as a precursor in the synthesis of specialty and fine chemicals. The term "fine chemicals" refers to complex, single, pure chemical substances that are produced in limited quantities through multi-step batch chemical or biotechnological processes. Pyridine derivatives, including halogenated pyridines, are a significant class of fine chemicals due to their wide-ranging applications. researchgate.net

The reactivity of the chlorine atom on the pyridine ring allows for nucleophilic substitution reactions, enabling the introduction of a variety of other functional groups and the creation of new specialty molecules with tailored properties. smolecule.com The amide group can also undergo various chemical transformations. These reactions are fundamental to the production of a diverse portfolio of pyridine-based fine chemicals that are supplied to the pharmaceutical, agrochemical, and other industries. researchgate.net

Coordination Chemistry and Metal Complex Formation

The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands. Pyridine-based ligands, including those with carboxamide functionalities, are of significant interest due to their ability to form stable complexes with a wide variety of metal ions. wikipedia.orgresearchgate.net

Pyridine-2-carboxamide and its derivatives, often referred to as picolinamides, are known to act as effective chelating agents. Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. In the case of this compound, the nitrogen atom of the pyridine ring and the oxygen or nitrogen atom of the carboxamide group can both coordinate to a metal center.

Studies on related picolinamide (B142947) ligands have shown that they can act as monodentate ligands, binding only through the pyridyl nitrogen, or as bidentate chelating ligands, coordinating through both the pyridyl nitrogen and the amide oxygen. figshare.com The specific coordination mode can be influenced by factors such as the steric hindrance of the ligand and the electronic properties of the metal ion. figshare.com The presence of the chlorine and methyl substituents on the pyridine ring of this compound can also influence its electronic properties and steric profile, thereby affecting its coordination behavior. Research on similar pyridine-2-carboxamide ligands has demonstrated their ability to form complexes with various transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). rsc.org

Ligand TypePotential Coordination ModesInfluencing FactorsReference
Picolinamide DerivativesMonodentate (via pyridyl-N)Steric hindrance of the ligand figshare.com
Picolinamide DerivativesBidentate (via pyridyl-N and amido-O)Electronic properties of the metal ion figshare.com

The synthesis of metal complexes involving pyridine-2-carboxamide ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, which provides detailed information about the molecular structure and coordination geometry.

For instance, studies on complexes of cobalt(II), nickel(II), and copper(II) with pyridine-2-carboxamide (picolinamide) have revealed octahedral geometries where the metal ion is coordinated to the ligands and other co-ligands. rsc.org The specific arrangement of the ligands around the metal center can vary, leading to different isomers and crystal packing arrangements. The reactivity of these metal complexes is an area of active research, with potential applications in catalysis and materials science. The nature of the ligand, including substituents on the pyridine ring, can significantly impact the reactivity of the coordinated metal center.

Catalytic Applications Utilizing this compound or its Derivatives

Transition metal complexes are widely used as catalysts in a vast array of chemical reactions. The ligands coordinated to the metal center play a crucial role in tuning the catalyst's activity, selectivity, and stability. Pyridine-based ligands, including carboxamide derivatives, have been successfully employed in various catalytic systems. nih.gov

While specific catalytic applications of metal complexes derived directly from this compound are not extensively documented in the available literature, the broader class of pyridine carboxamide metal complexes has shown promise in catalysis. For example, cobalt complexes with amide-containing ligands have been investigated as catalysts for the reduction of molecular oxygen. mdpi.com Furthermore, terpyridine-metal complexes, which share the pyridine motif, have found applications in a range of catalytic transformations. nih.gov

The potential for catalytic activity in complexes of this compound stems from the ability of the ligand to stabilize different oxidation states of the coordinated metal and to influence the electronic environment around the catalytic site. The functional groups on the pyridine ring could also be modified to further tune the catalytic properties of the resulting metal complexes.

Investigation as a Ligand in Homogeneous and Heterogeneous Catalysis

The structure of this compound, featuring a pyridine ring, a carboxamide group, and a chlorine atom, suggests its potential to act as a ligand for metal centers in catalytic applications. The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the carboxamide group can act as donor atoms, allowing the molecule to chelate to a metal ion. This chelation can influence the electronic and steric environment of the metal, thereby modulating its catalytic activity.

While the broader class of pyridine-2-carboxamide ligands has been successfully employed in a variety of catalytic systems, specific research detailing the investigation of this compound as a ligand in either homogeneous or heterogeneous catalysis is not extensively documented in publicly available scientific literature. The presence of the chloro and methyl substituents on the pyridine ring would be expected to influence the ligand's electronic properties and steric bulk, potentially offering unique catalytic activities compared to unsubstituted pyridine carboxamides. However, dedicated studies exploring these effects for this specific compound are not readily found.

Enantioselective Catalysis

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral product, often relies on the use of chiral ligands. To be effective in this context, a ligand must possess a stable chiral center or axial chirality that can effectively transfer stereochemical information to the catalytic center.

There is no readily available research to indicate that this compound, in its native, achiral form, has been applied in enantioselective catalysis. For this compound to be utilized in such applications, it would likely need to be derivatized to introduce a chiral element.

Reaction Scope, Turnover Number, and Selectivity Studies

Detailed studies on the reaction scope, turnover number (TON), and selectivity of catalytic systems employing this compound as a ligand are not present in the current body of scientific literature. Such studies are fundamental to evaluating the efficacy and potential industrial applicability of a catalyst. The absence of this data indicates that the exploration of this specific compound's catalytic potential is likely a nascent or yet-to-be-explored area of research.

Material Science Applications

Incorporation into Polymeric Structures or Frameworks

The functional groups present in this compound, namely the chloro and carboxamide moieties, provide potential handles for its incorporation into polymeric structures or metal-organic frameworks (MOFs). For instance, the chlorine atom could potentially be displaced in nucleophilic substitution reactions to form a covalent bond with a polymer backbone. The carboxamide group could participate in hydrogen bonding, influencing the three-dimensional structure and properties of a resulting polymer.

Despite this theoretical potential, there are no specific reports in the scientific literature that describe the successful incorporation of this compound into polymeric structures or frameworks.

Development of Functional Materials and Smart Systems

The development of functional materials, including smart systems that respond to external stimuli, often involves the integration of molecules with specific chemical or physical properties. The pyridine carboxamide scaffold is known to be a component of some functional materials.

However, research specifically detailing the use of this compound in the development of functional materials or smart systems has not been reported. The potential for this molecule to contribute to properties such as luminescence, conductivity, or stimuli-responsiveness in a material context remains an uninvestigated area.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Quantification of 6-Chloro-5-methylpyridine-2-carboxamide

Chromatographic techniques are fundamental in the analysis of this compound, offering high-resolution separation from impurities and matrix components. The choice of technique is dictated by the analyte's properties and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Principles

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound due to its versatility and wide applicability. The separation is typically achieved on a reversed-phase column, where the nonpolar stationary phase interacts with the moderately polar analyte.

Method parameters are optimized to achieve efficient separation from starting materials, by-products, and degradants. A typical HPLC analysis involves the use of a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, as the pyridine (B92270) ring and amide functionality exhibit significant absorbance in the UV region. For instance, in a synthetic reaction monitoring scenario, HPLC analysis can be employed to track the consumption of reactants and the formation of this compound. google.com The organic layer from a reaction mixture can be concentrated and subjected to HPLC analysis to confirm the presence and purity of the product. google.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This table represents a typical starting point for method development and may require optimization based on the specific sample matrix and analytical instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself has limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis following a derivatization step. Derivatization converts the analyte into a more volatile and thermally stable compound suitable for GC analysis. Common derivatization reagents include silylating agents that react with the amide proton.

The GC separates the derivatized analyte from other volatile components in the sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a highly specific fingerprint for the derivatized analyte.

Capillary Electrophoresis (CE) for High-Resolution Separations in Complex Matrices

Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique for charged or polar compounds. For the analysis of this compound, CE can provide rapid and efficient separations with minimal sample and reagent consumption. The separation in CE is based on the differential migration of analytes in an electric field within a narrow capillary filled with an electrolyte solution.

The charged nature of the pyridine ring under acidic conditions makes this compound amenable to CE analysis. Method development would involve optimizing the buffer pH, voltage, and capillary temperature to achieve the desired separation from matrix interferences. Detection is typically performed using a UV-Vis detector integrated into the CE system.

Mass Spectrometry-Based Quantification in Environmental and Biological Matrices (non-clinical)

Mass spectrometry (MS) coupled with chromatographic separation provides unparalleled sensitivity and selectivity for the quantification of this compound in complex environmental and non-clinical biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification. The method involves separating the analyte from the sample matrix using HPLC, followed by detection using a tandem mass spectrometer. In the mass spectrometer, the analyte is ionized, and a specific precursor ion is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Developing an LC-MS/MS method for this compound would involve optimizing both the chromatographic conditions to ensure separation from isomers and matrix components, and the mass spectrometric parameters for maximum signal intensity. This includes selecting the appropriate ionization source (e.g., electrospray ionization - ESI), precursor and product ions, and collision energy. For instance, mass spectra for related compounds have been recorded on ion trap mass spectrometers equipped with an electrospray interface. google.com

Table 2: Hypothetical LC-MS/MS Parameters for this compound Quantification

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]⁺
Product Ion 1 (m/z) Characteristic fragment 1
Product Ion 2 (m/z) Characteristic fragment 2
Collision Energy (eV) Optimized for fragmentation
Dwell Time (ms) 100

The specific m/z values for precursor and product ions would need to be determined experimentally.

Isotope Dilution Mass Spectrometry for Absolute Quantification

For the highest level of accuracy and precision in quantification, Isotope Dilution Mass Spectrometry (IDMS) is the preferred method. This technique involves adding a known amount of a stable isotope-labeled internal standard of this compound to the sample prior to extraction and analysis.

The isotopically labeled standard is chemically identical to the analyte and therefore behaves identically during sample preparation and analysis, correcting for any losses that may occur. By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard using LC-MS/MS, a highly accurate and precise concentration of the analyte in the original sample can be determined. This method effectively minimizes the impact of matrix effects and variations in instrument response.

Spectrophotometric Methods for Quantitative Analysis

UV-Vis Spectrophotometry for Concentration Determination

No published research was found detailing the use of UV-Vis spectrophotometry for the quantitative analysis of this compound.

Fluorescence Spectroscopy for Trace Analysis

No specific methods or research findings on the application of fluorescence spectroscopy for the trace analysis of this compound were identified.

Electrochemical Methods for Detection and Quantification

Voltammetric and Amperometric Sensor Development

There is no available literature on the development of voltammetric or amperometric sensors specifically designed for the detection and quantification of this compound.

Development of Biosensors Utilizing this compound

No information could be found regarding the development or utilization of biosensors that incorporate or target this compound.

Environmental Considerations and Sustainability Aspects

Environmental Fate and Degradation Pathways of 6-Chloro-5-methylpyridine-2-carboxamide

The environmental persistence and degradation of a chemical are determined by its susceptibility to various abiotic and biotic processes. For this compound, its environmental journey is likely influenced by photodegradation and biodegradation, similar to other pyridine (B92270) derivatives.

Photodegradation Mechanisms and Kinetics

Photodegradation, the breakdown of compounds by light, is a significant environmental degradation pathway for many organic molecules. For instance, the photodegradation of 2-chloropyridine (B119429) in aqueous solutions has been studied, revealing that the process can lead to the formation of various intermediate products. nih.gov The genotoxicity of the solution was found to fluctuate during treatment, indicating the formation and subsequent degradation of potentially more harmful intermediates before reaching complete mineralization. nih.gov

The study on 2-chloropyridine identified several intermediate products, including 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid, which exhibited high genotoxicity even at low concentrations. nih.gov This highlights the importance of understanding the complete degradation pathway, as intermediate products can sometimes be more hazardous than the parent compound. The kinetics of such reactions are influenced by factors like pH, the presence of photosensitizers, and the intensity of light.

Biodegradation in Aquatic and Terrestrial Ecosystems

Biodegradation involves the breakdown of organic substances by microorganisms and is a crucial process for the removal of chemicals from the environment. The rate and extent of biodegradation depend on the chemical structure of the compound and the environmental conditions.

Studies on various herbicides have shown that their persistence in soil, measured by their half-life (DT50), can vary significantly. For example, the herbicide glyphosate (B1671968) generally has a short half-life, while trifluralin (B1683247) is more persistent. kpu.canih.gov The degradation of herbicides like metazachlor (B166288) and sulcotrione (B48614) is primarily a biological process, with half-lives ranging from a few days to several months. kpu.ca These compounds can degrade into more persistent metabolites. kpu.canih.gov Given the substituted pyridine structure of this compound, its biodegradability would likely be influenced by the nature and position of its functional groups, which can affect microbial attack.

Ecotoxicological Investigations on Non-Human Organisms

Ecotoxicology assesses the harmful effects of chemical substances on biological organisms and ecosystems.

Aquatic Ecotoxicity (e.g., algal growth inhibition, daphnia immobilization, fish acute toxicity)

The potential impact of this compound on aquatic life can be inferred from data on similar compounds. A safety data sheet for 2-chloro-5-methylpyridine (B98176) indicates that it is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.com

Interactive Table: Aquatic Ecotoxicity Data for a Structurally Related Compound (2-chloro-5-methylpyridine)

EndpointSpeciesResultReference
Acute ToxicityAquatic OrganismsHarmful fishersci.com
Long-term EffectsAquatic EnvironmentMay cause long-term adverse effects fishersci.com

Terrestrial Ecotoxicity (e.g., plant germination and growth, soil microbial activity)

Information regarding the specific terrestrial ecotoxicity of this compound is not available. However, the environmental fate of herbicides in soil provides some context. The formation of non-extractable residues and the impact on soil microbial communities are important considerations. kpu.canih.gov The persistence and potential leaching of the compound and its degradation products could affect soil health and plant life.

Promotion of Green Chemistry Principles in the Lifecycle of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry can be applied throughout the lifecycle of a chemical, from its synthesis to its disposal.

For the synthesis of pyridine derivatives, several green chemistry approaches have been explored. These include:

Microwave-assisted synthesis: This method can lead to shorter reaction times and higher yields compared to conventional heating methods. nih.gov

Electrochemical synthesis: This technique offers an oxidant-free method for synthesizing pyridine carboxamides in an aqueous medium, which is considered a green solvent. rsc.org

Use of greener solvents and catalysts: Research is ongoing to replace hazardous solvents and reagents with more environmentally benign alternatives. rasayanjournal.co.in For example, the use of ionic liquids as recyclable promoters and reaction media is being investigated. rasayanjournal.co.in

Multicomponent reactions: These reactions combine three or more reactants in a single pot to form a product, which can reduce waste and improve efficiency. rasayanjournal.co.in

Solid-state reactions: Performing reactions in the solid state can eliminate the need for solvents.

By adopting these and other green chemistry principles, the environmental footprint associated with the production and use of this compound and similar compounds could be significantly reduced.

Atom Economy and Process Efficiency in Synthesis

A plausible and common synthetic pathway to this compound proceeds in two main stages:

Formation of the Carboxylic Acid Intermediate: Conversion of a suitable precursor, such as 6-chloro-5-methylpyridin-2-amine, into 6-chloro-5-methylpyridine-2-carboxylic acid. A standard method for this transformation is the Sandmeyer reaction, which involves diazotization of the amine followed by cyanation to yield a nitrile (6-chloro-5-methylpyridine-2-carbonitrile), which is then hydrolyzed to the carboxylic acid.

Amidation: Conversion of the resulting 6-chloro-5-methylpyridine-2-carboxylic acid into the final product, this compound. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂), and then reacting it with ammonia (B1221849) (NH₃). nih.gov

Atom Economy Analysis

The atom economy for the key amidation step can be calculated to assess its intrinsic efficiency.

Step 1: Acid Chloride Formation The reaction of 6-chloro-5-methylpyridine-2-carboxylic acid with thionyl chloride produces the intermediate acid chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.

C₇H₆ClNO₂ + SOCl₂ → C₇H₅Cl₂NO + SO₂ + HCl

Step 2: Amidation The subsequent reaction of the acid chloride with ammonia yields the desired this compound and an ammonium (B1175870) chloride (NH₄Cl) byproduct.

C₇H₅Cl₂NO + 2NH₃ → C₇H₇ClN₂O + NH₄Cl

Interactive Data Table: Atom Economy of Amidation via Acid Chloride
ReactantFormulaMolecular Weight ( g/mol )Atoms Incorporated in ProductAtoms Wasted
6-chloro-5-methylpyridine-2-carboxylic acidC₇H₆ClNO₂171.58YesNo
Thionyl chlorideSOCl₂118.97NoYes
AmmoniaNH₃17.03YesNo (in excess)
Total Reactant Mass ~307.58
Desired Product
This compoundC₇H₇ClN₂O170.60
% Atom Economy ~55.5%

This analysis highlights that even with a high chemical yield, the process generates a substantial amount of waste relative to the mass of the product. Modern catalytic methods for amide bond formation aim to improve upon this by avoiding stoichiometric activating agents. Catalytic methods that directly couple carboxylic acids and amines, releasing only water as a byproduct, can achieve much higher atom economies. ucl.ac.uknih.gov The development of such catalytic processes for the synthesis of this compound would represent a significant improvement in process efficiency and sustainability. rsc.org

Utilization of Renewable Resources and Sustainable Solvents

Renewable Resources

The core of the target molecule is a pyridine ring. Traditionally, pyridine and its derivatives are synthesized from non-renewable fossil fuel feedstocks, such as acetaldehyde (B116499) and ammonia, derived from oil and natural gas. google.com This reliance on fossil resources contributes to greenhouse gas emissions and is inherently unsustainable.

Recent research has focused on producing pyridine compounds from renewable biomass. acsgcipr.orgresearchgate.net Several strategies are being explored:

From Lignin: Lignin, a major component of plant biomass, can be broken down and converted into aromatic platform chemicals, which can then be used to synthesize pyridine carboxylic acids. acsgcipr.org

From Furfural (B47365): Furfural, a platform chemical readily available from the C5 sugars in hemicellulose, can be transformed into pyridine through catalytic processes. nih.gov For instance, a one-pot reaction can convert furfural into pyridine at high temperatures, offering a direct route from a bio-based feedstock. nih.gov

Fermentation: Synthetic biology approaches using engineered microorganisms are being developed to produce specific pyridine structures through fermentation, similar to how ethanol (B145695) is produced from sugars. acsgcipr.org

While the industrial synthesis of this compound may not currently utilize these routes, the potential to source its fundamental pyridine building block from biomass offers a promising path toward a more sustainable production lifecycle. mdpi.comresearchgate.net

Sustainable Solvents

Chemical syntheses often require solvents to dissolve reactants and facilitate reactions. Many common organic solvents are volatile, flammable, and toxic, posing environmental and safety risks. The principles of green chemistry encourage the use of safer, more sustainable solvents. nih.gov

The synthesis of pyridine carboxamides and their precursors often involves solvents such as tetrahydrofuran (B95107) (THF), toluene (B28343), and ethanol. nih.govchemicalbook.com Evaluating these and other potential solvents is crucial for green process design.

Interactive Data Table: Evaluation of Common Solvents in Synthesis
SolventOriginEnvironmental/Safety ConcernsGreen Alternative Potential
Toluene PetrochemicalVolatile, flammable, toxic (neurotoxin, reproductive hazard)Can sometimes be replaced by 2-Methyltetrahydrofuran (2-MeTHF), which is derivable from biomass.
Tetrahydrofuran (THF) PetrochemicalVolatile, flammable, can form explosive peroxides2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative with lower water solubility and higher boiling point.
Ethanol Petrochemical or Bio-basedFlammable, but generally low toxicityBio-ethanol is a widely available and preferred green solvent.
Water Natural ResourceNon-toxic, non-flammable, cheapExcellent green solvent, though its high boiling point can increase energy costs for removal. Its use is promoted in green synthesis. tandfonline.com
Ionic Liquids SyntheticCan have hidden toxicity and disposal issues, but are non-volatileConsidered green due to low vapor pressure, but lifecycle assessment is important. Choline-based systems are being explored. tandfonline.com

For the synthesis of this compound, a shift towards using water or bio-derived solvents like ethanol would enhance the sustainability of the process. researchgate.netnih.gov Furthermore, techniques like microwave-assisted synthesis are being explored to reduce reaction times and solvent volumes, contributing to a greener chemical process. nih.gov

Future Research Directions and Outlook

Exploration of Novel and Highly Efficient Synthetic Pathways for 6-Chloro-5-methylpyridine-2-carboxamide

The industrial-scale production and laboratory synthesis of this compound hinge on the development of efficient, cost-effective, and sustainable synthetic methodologies. Future research should focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Key areas for exploration include:

Advanced Catalytic Amidation: Direct catalytic amidation of the corresponding carboxylic acid (6-chloro-5-methylpicolinic acid) is a highly attractive route, as the only byproduct is water. catalyticamidation.infosigmaaldrich.com Research into novel catalysts, such as those based on boronic acids or transition metals like ruthenium and iron, could provide milder reaction conditions and broader substrate scope. catalyticamidation.infomdpi.com A comparative analysis of potential catalytic systems is presented in Table 1.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including enhanced safety, better temperature control, improved scalability, and higher yields. researchgate.netuc.ptdurham.ac.ukrsc.org Developing a flow-based synthesis for this compound, potentially integrating in-line purification, would represent a major advancement in its production. durham.ac.ukrsc.org

Green Chemistry Approaches: The principles of green chemistry should guide the development of new synthetic routes. rasayanjournal.co.inbiosynce.com This includes using greener solvents, exploring microwave-assisted nih.gov or electrochemical synthesis methods, rsc.org and designing processes with high atom economy. An electrochemical approach, for instance, could offer an oxidant-free method for amide formation from precursors like pyridine (B92270) carbohydrazides. rsc.org

Synthesis from Renewable Feedstocks: Long-term sustainability goals may drive research into producing pyridine-based intermediates from renewable resources, such as glycerol, a byproduct of biodiesel production. rsc.orgresearchgate.netnih.gov

Table 1: Comparison of Potential Synthetic Strategies

Synthesis Strategy Potential Advantages Key Research Challenges
Catalytic Amidation High atom economy (water as byproduct), reduced waste. catalyticamidation.info Catalyst cost and stability, catalyst separation, reaction optimization.
Flow Chemistry Improved safety, scalability, and process control; potential for automation. researchgate.netdurham.ac.uk High initial setup cost, potential for clogging, requires specialized equipment.
Microwave-Assisted Synthesis Rapid reaction times, often higher yields, improved energy efficiency. nih.gov Scalability can be challenging, requires specialized microwave reactors.

| Electrochemical Synthesis | Avoids external chemical oxidants, mild reaction conditions. rsc.org | Electrode material stability, electrolyte selection, scalability. |

Advanced Functionalization for Tailored Reactivity and Selectivity

The existing functional groups on this compound serve as handles for extensive chemical modification, allowing for the creation of a library of derivatives with fine-tuned properties.

Future research in this area should target:

Cross-Coupling Reactions: The chlorine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. biosynce.com This would enable the introduction of a wide variety of aryl, alkyl, and alkyne substituents, dramatically expanding the chemical space accessible from this starting material.

C–H Functionalization: Direct C–H functionalization is a powerful tool for modifying the pyridine core and the methyl group. beilstein-journals.orgrsc.org Research could focus on the regioselective functionalization of the C-3 or C-4 positions of the pyridine ring, which is traditionally challenging. nih.govresearchgate.netnih.gov The picolinamide (B142947) moiety itself can act as a directing group to guide metal catalysts to specific C–H bonds, facilitating complex molecular constructions. nih.govbeilstein-journals.orgnih.govresearchgate.net

Modification of the Amide Group: The N-H bond of the primary amide can be functionalized to generate secondary or tertiary amides, altering the compound's hydrogen bonding capabilities, solubility, and conformational properties. Furthermore, the amide group can be employed as a traceless directing group, which, after guiding a reaction, can be cleaved to reveal a different functional group. researchgate.netcam.ac.uk

Deeper Mechanistic Elucidation of its Interactions in Complex Systems

To effectively design this compound derivatives for specific applications, a fundamental understanding of their molecular interactions is crucial.

Future research should include:

Computational Modeling: In silico methods like molecular dynamics (MD) simulations and quantum-chemical calculations can provide profound insights into how the molecule interacts with biological targets, such as proteins or nucleic acids. mdpi.comnih.govnih.gov These studies can predict binding affinities, identify key interacting residues, and guide the rational design of more potent derivatives.

Spectroscopic and Crystallographic Studies: Techniques like NMR, FT-IR, and X-ray crystallography are essential for characterizing the structure and conformation of the molecule and its complexes. researchgate.netnih.gov Such studies can validate computational models and reveal detailed information about hydrogen bonding networks and coordination geometries when the molecule acts as a ligand. researchgate.net

Reaction Mechanism Investigations: A detailed study of the mechanisms of its synthesis and functionalization reactions will enable optimization of reaction conditions, leading to higher yields and fewer byproducts. nih.gov For example, understanding the transition state in catalytic reactions can lead to the design of more efficient catalysts. mdpi.com

Integration of this compound into Multifunctional Materials and Devices

The unique electronic and coordination properties of the substituted pyridine ring make this compound a promising building block for advanced materials.

Potential research avenues include:

Polymer Science: The compound could be incorporated as a monomer into polymers. The pyridine nitrogen and amide group can impart specific properties such as thermal stability, conductivity, or the ability to coordinate with metals. Pyridine-containing polymers have been investigated for applications in biodegradable materials and electronics. biosynce.com

Metal-Organic Frameworks (MOFs): The picolinamide moiety is an excellent ligand for coordinating with metal ions. This makes it a candidate for designing novel MOFs with tailored pore sizes and chemical functionalities for applications in gas storage, separation, and catalysis. biosynce.com

Organic Electronics: Pyridine derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The specific substitution pattern of this compound could be exploited to tune the electronic properties of materials for such applications.

Development of Next-Generation Sensing and Analytical Platforms

The ability of the picolinamide structure to act as a chelating agent for metal ions is a well-established principle that can be leveraged for analytical purposes.

Future work could focus on:

Chemosensors: By attaching a fluorophore or chromophore to the this compound scaffold, it may be possible to create selective sensors for specific metal ions. The binding of a target ion would induce a change in the spectroscopic properties (e.g., fluorescence or color) of the molecule, enabling detection.

Electrochemical Sensors: The molecule could be immobilized on an electrode surface to create an electrochemical sensor. The interaction of the compound with an analyte could alter the electrochemical response, providing a quantitative measurement.

Analytical Reagents: The compound or its derivatives could serve as selective reagents in analytical chemistry for extraction, separation, or titration of metal ions.

Addressing Environmental Challenges and Promoting Sustainable Practices in its Production and Use

As with any chemical compound intended for widespread use, a thorough assessment of its environmental impact and the development of sustainable practices are paramount.

Key research areas are:

Biodegradation Studies: Research is needed to understand the environmental fate of this compound. Studies on its biodegradability by soil and aquatic microorganisms are essential to assess its persistence and potential for bioaccumulation. researchgate.nettandfonline.comnih.govnih.gov While some pyridine compounds are readily degraded, chloropyridines can be more recalcitrant. researchgate.nettandfonline.comresearchgate.net

Ecotoxicity Assessment: Evaluating the toxicity of the compound and its degradation products towards various organisms (e.g., algae, daphnia, fish) is crucial for a comprehensive environmental risk assessment.

Life Cycle Assessment (LCA): A holistic LCA of the production process, from raw material extraction to final product, can identify hotspots in energy consumption and waste generation. mdpi.com This information can guide the development of more sustainable and environmentally benign manufacturing processes.

Development of Remediation Technologies: In case of environmental contamination, research into remediation techniques, such as advanced oxidation processes, could be necessary to degrade the compound in water and soil. researchgate.net

Conclusion

Summary of Key Academic and Research Findings on 6-Chloro-5-methylpyridine-2-carboxamide

Academic and research findings identify this compound as a heterocyclic compound with significant potential. Its established role as a chemical intermediate is underscored by the reactivity of its functional groups, which allows for the synthesis of more complex molecules. smolecule.com A key area of investigation is its potential as an inhibitor of NADPH oxidase, suggesting its utility in studying and potentially treating conditions linked to oxidative stress. smolecule.com

Reiteration of its Fundamental Scientific Significance and Potential

The fundamental scientific significance of this compound lies in its identity as a substituted pyridine (B92270), a scaffold of immense importance in both medicinal and agrochemical research. agropages.commdpi.com Its potential as a modulator of a key enzymatic pathway (NADPH oxidase) highlights its promise for further investigation in drug discovery programs. The versatility of its chemical structure provides a platform for the generation of diverse chemical libraries for screening against various biological targets.

Broader Implications for Advancements in Chemical Science and Interdisciplinary Research Fields

The study of compounds like this compound has broader implications for chemical science and interdisciplinary research. It contributes to the growing body of knowledge on the structure-activity relationships of substituted pyridines, guiding the design of future molecules with specific biological activities. Research into its synthesis and reactivity can lead to the development of new synthetic methodologies. Furthermore, its investigation as a potential therapeutic agent or agrochemical fosters collaboration between chemists, biologists, and pharmacologists, driving innovation at the intersection of these fields.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-5-methylpyridine-2-carboxamide?

  • Methodological Answer : A common approach involves:
  • Step 1 : Start with pyridine-2-carboxylic acid derivatives. Introduce the methyl group at position 5 via alkylation (e.g., using methyl iodide under basic conditions).
  • Step 2 : Chlorinate position 6 using phosphoryl chloride (POCl₃) at 80–100°C for 4–6 hours .
  • Step 3 : Convert the carboxylic acid to the carboxamide via coupling agents like EDCl/HOBt with ammonium chloride or amines in anhydrous DMF .
    Key Intermediates : Methyl 6-chloro-5-methylpyridine-2-carboxylate (ester intermediate) and 6-chloro-5-methylpyridine-2-carboxylic acid (pre-amidation precursor) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign substituent positions (e.g., methyl at C5, chloro at C6) and confirm the carboxamide moiety.
  • HPLC : Ensure purity (≥98% via reverse-phase C18 columns, as in commercial standards ).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • X-ray Crystallography (if crystalline): Resolve ambiguous stereoelectronic effects .

Q. What are the potential biological targets or applications of this compound in research?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases or proteases due to pyridine-carboxamide motifs, which often interact with ATP-binding pockets .
  • Medicinal Chemistry : Optimize solubility (e.g., logP calculations) and evaluate cytotoxicity in cell lines (e.g., HEK293 or HeLa) before in vivo studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during chlorination of pyridine precursors?

  • Methodological Answer :
  • Temperature Control : Maintain 0–5°C during POCl₃ addition to avoid over-chlorination.
  • Stoichiometry : Use 1.2–1.5 equivalents of POCl₃ to ensure complete conversion.
  • Workup : Quench with ice-water to hydrolyze excess POCl₃ and isolate the product via extraction (e.g., dichloromethane/water). Monitor progress by TLC (silica gel, UV visualization) .

Q. How to resolve discrepancies in biological activity data across different assay platforms?

  • Methodological Answer :
  • Assay Validation : Standardize cell lines, buffer pH (e.g., 7.4 for physiological conditions), and incubation times.
  • Compound Stability : Test degradation via LC-MS after 24-hour incubation in assay media.
  • Positive Controls : Include known inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability .

Q. What strategies can resolve ambiguous NMR signals caused by dynamic processes (e.g., tautomerism)?

  • Methodological Answer :
  • Variable-Temperature NMR : Perform experiments at 25°C and 60°C to observe signal coalescence/splitting.
  • 2D Techniques : Use HSQC to correlate 1H-13C signals or NOESY to detect spatial proximity of protons.
  • Deuterated Solvents : Test in DMSO-d₆ or CDCl₃ to identify solvent-induced shifts .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with varying substituents (e.g., fluoro at C4, ethyl at C5) .
  • Pharmacokinetic Profiling : Measure logD (octanol/water partition), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cells).
  • Data Analysis : Use multivariate regression to correlate structural features (e.g., Hammett σ values) with activity .

Data Contradiction Analysis

Q. How to troubleshoot conflicting yields reported for the amidation step in literature?

  • Methodological Answer :
  • Reagent Purity : Ensure coupling agents (e.g., EDCl) are freshly distilled to avoid moisture-induced degradation.
  • Solvent Selection : Use anhydrous DMF or THF; pre-dry molecular sieves if necessary.
  • Byproduct Identification : Characterize side products (e.g., unreacted ester) via LC-MS and adjust stoichiometry .

Tables for Key Data

Property Method Typical Value Reference
PurityHPLC (C18 column)≥98%
Chlorination Yield (Step 2)Gravimetric Analysis75–85%
Amidation Yield (Step 3)NMR Integration60–70% (optimized to 85% with EDCl/HOBt)

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